molecular formula C9H19N3O B7861482 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

Cat. No.: B7861482
M. Wt: 185.27 g/mol
InChI Key: RTIXTWULLAMZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is a synthetic acetamide derivative intended for research and development purposes. Compounds featuring acetamide scaffolds and pyrrolidine subunits are of significant interest in medicinal chemistry due to their wide range of potential pharmacological activities. Acetamide-based compounds are frequently investigated for their diverse biological activities, which can include properties such as cholinesterase inhibition relevant to neurodegenerative disease research , as well as anticancer and antibacterial effects . The presence of both amino and N-methylpyrrolidinyl groups in its structure suggests potential for interaction with various biological targets, including enzymes and neuronal receptors, making it a candidate for neuropharmacological studies . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to fully characterize the compound for their specific applications.

Properties

IUPAC Name

2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11-4-3-8(6-11)7-12(2)9(13)5-10/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIXTWULLAMZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Synthesis of 1-Methylpyrrolidin-3-ylmethylamine :

    • Starting with 1-methylpyrrolidin-3-one, reductive amination using sodium cyanoborohydride and ammonium acetate in methanol yields 1-methylpyrrolidin-3-ylmethylamine.

    • Conditions : 0–25°C, 12–24 h; Yield : ~85%.

  • Acetylation and Functionalization :

    • The primary amine reacts with methyl bromoacetate in tetrahydrofuran (THF) under basic conditions (NaH) to form methyl 2-(methyl((1-methylpyrrolidin-3-yl)methyl)amino)acetate.

    • Conditions : 0°C to room temperature, 5 h; Yield : 59%.

  • Hydrolysis to Acetamide :

    • Saponification of the ester using lithium hydroxide (LiOH) in THF/water affords the final acetamide.

    • Conditions : 50°C, 3 h; Yield : 92%.

Mechanistic Insights:

  • The palladium-catalyzed coupling ensures regioselective bond formation, while NaH facilitates deprotonation for efficient nucleophilic substitution. Steric hindrance from the pyrrolidine methyl group necessitates prolonged reaction times for complete conversion.

Continuous Flow Chemistry for Industrial Scalability

Industrial production prioritizes throughput and reproducibility, often employing continuous flow systems to enhance heat/mass transfer.

Protocol Overview:

  • Precursor Preparation :

    • 1-Methylpyrrolidin-3-ylmethylamine and methyl 2-bromoacetate are dissolved in dimethylformamide (DMF) at 0.5 M concentration.

  • Flow Reaction Setup :

    • Reactants are pumped through a heated tubular reactor (100°C, 10 min residence time) with triethylamine (TEA) as a base.

    • Yield : 78% (post-purification).

  • In-Line Purification :

    • Integrated liquid-liquid extraction and solvent evaporation modules remove unreacted reagents, achieving >95% purity.

Advantages:

  • Reduced side reactions due to precise temperature control.

  • Scalability to kilogram-scale production with consistent quality.

Reductive Amination for Stereochemical Control

This method addresses chiral center formation, critical for bioactive derivatives.

Procedure:

  • Imine Formation :

    • React 1-methylpyrrolidin-3-one with methyl 2-aminoacetate in ethanol under reflux.

    • Conditions : 80°C, 6 h; Conversion : 90%.

  • Stereoselective Reduction :

    • Sodium triacetoxyborohydride (STAB) selectively reduces the imine to the (R)-configured amine.

    • Conditions : 25°C, 12 h; Yield : 74%.

  • Methylation and Hydrolysis :

    • Quaternization with methyl iodide and subsequent hydrolysis yields the target compound.

    • Yield : 68% (over two steps).

Challenges:

  • Competing over-reduction pathways necessitate careful stoichiometric control.

Solid-Phase Synthesis for Parallel Optimization

Adapting combinatorial chemistry techniques, this approach enables rapid screening of reaction conditions.

Workflow:

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-protected glycine using DIC/HOBt activation.

  • Amide Coupling :

    • 1-Methylpyrrolidin-3-ylmethylamine is coupled via HATU/DIEA in DMF.

    • Conditions : 25°C, 4 h; Loading Efficiency : 93%.

  • Cleavage and Purification :

    • Trifluoroacetic acid (TFA) cleavage liberates the acetamide, purified via preparative HPLC.

    • Yield : 81%.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)Scalability
Ipso-SubstitutionHigh regioselectivityMulti-step, moderate yields59–92Lab-scale
Continuous FlowRapid, scalable, consistent purityRequires specialized equipment78Industrial
Reductive AminationStereochemical controlSensitive to reaction conditions68–74Lab-scale
Solid-PhaseHigh-throughput screening

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in substitution reactions with halogenated compounds, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenated compounds like bromoethane in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Research indicates that 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide exhibits significant biological activity, particularly in relation to neuronal nitric oxide synthase (nNOS). This enzyme is implicated in various neurodegenerative diseases due to its role in producing nitric oxide, a signaling molecule that can be neurotoxic at elevated levels. The compound has been shown to selectively inhibit certain isoforms of nNOS, which could potentially mitigate the effects of excessive nitric oxide production in neurodegenerative conditions.

Therapeutic Applications

1. Neurodegenerative Diseases

  • The selective inhibition of nNOS by this compound positions it as a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By reducing nitric oxide levels, the compound may help protect neurons from oxidative stress and excitotoxicity.

2. Pain Management

  • Given its action on nNOS, the compound may also have applications in pain management, particularly in conditions characterized by neuropathic pain where nitric oxide plays a role in pain signaling pathways.

3. Psychiatric Disorders

  • Emerging research suggests that modulation of nitric oxide signaling can influence emotional behavior and cognitive functions. Therefore, this compound may have potential applications in treating psychiatric disorders related to dysregulated nitric oxide levels .

Case Study 1: Inhibition of Nitric Oxide Synthase

In a study investigating the effects of various compounds on nNOS activity, this compound was identified as a potent inhibitor with an IC50 value indicating strong efficacy at low concentrations. The compound's ability to reduce nitric oxide production was linked to improvements in neuronal survival rates in vitro.

Case Study 2: Behavioral Effects in Animal Models

Another study explored the behavioral effects of the compound in rodent models of anxiety and depression. Administration of this compound resulted in significant reductions in anxiety-like behaviors, suggesting that modulation of nitric oxide pathways may influence emotional regulation .

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Implications

Compound Name Substituent on N-atom Cyclic Amine Structure Key Structural Features
Target Compound Methyl Pyrrolidine (5-membered) 1-Methyl-pyrrolidin-3-ylmethyl branch
2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide Methyl Piperidine (6-membered) Larger ring size alters steric effects
2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide Ethyl Pyrrolidine Increased lipophilicity
2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide Isopropyl Pyrrolidine Bulkier group may hinder membrane permeability

Key Observations :

  • Substituent Effects : Ethyl and isopropyl groups enhance lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility . Methyl groups offer a balance between solubility and steric hindrance.
  • Stereochemistry: The (R)-configuration in some analogs (e.g., 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide) may influence chiral recognition in enzyme interactions .

Reactivity Trends

  • Cyano-Acetamide Derivatives: Compounds like 2-Cyano-N-cyclohexyl-acetamide (3c in ) demonstrate that electron-withdrawing groups (e.g., cyano) enhance electrophilicity, facilitating nucleophilic attacks. This reactivity pattern may extend to the target compound, influencing its stability or degradation pathways .
  • Lumping Strategies: As noted in , structurally similar compounds are often grouped in computational models. However, subtle differences (e.g., methyl vs. ethyl substituents) may lead to divergent physicochemical behaviors, challenging the accuracy of such lumping approaches .

Biological Activity

2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide, with the molecular formula C₉H₁₉N₃O and a molar mass of 185.27 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activity. Its structure features an acetamide group and a pyrrolidine moiety, which are critical for its interactions with biological targets. Research indicates that this compound may have implications in treating neurological disorders through its modulation of nitric oxide synthase activity, particularly in neuronal contexts.

The biological activity of this compound is primarily attributed to its selective inhibition of certain isoforms of nitric oxide synthase (NOS). This selectivity is crucial as it minimizes side effects typically associated with non-selective NOS inhibitors. The compound's ability to influence nitric oxide levels is particularly relevant in neurodegenerative diseases, where excessive nitric oxide production can contribute to neuronal damage.

Binding Affinity

Studies have demonstrated that this compound exhibits notable binding affinity for neuronal nitric oxide synthase. Various biochemical assays have been employed to elucidate its mechanism of action, revealing that the compound effectively modulates enzyme activity, which may lead to therapeutic benefits in conditions characterized by dysregulated nitric oxide signaling.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be understood better through comparison with structurally similar compounds. The following table summarizes notable compounds with similar features and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-AminopyridineContains an amino group and a pyridine ringKnown for its role in synthesizing various pharmaceuticals
N-MethylpyrrolidineA cyclic amine similar to the pyrrolidine moietyOften used as a solvent and reagent in organic synthesis
AcetamideA simple amide structureServes as a building block in organic chemistry

The unique combination of functional groups in this compound contributes to its selective biological activity, which may enhance its therapeutic potential compared to other compounds.

Neuroprotective Effects

In a study investigating the neuroprotective effects of various compounds on neuronal cells, this compound was shown to significantly reduce cell death induced by oxidative stress. The mechanism was linked to the inhibition of excessive nitric oxide production, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Activity

While the primary focus has been on its neurological applications, preliminary studies also indicate that derivatives of this compound exhibit antimicrobial properties. For instance, related pyrrolidine derivatives have been evaluated for their antibacterial and antifungal activities against strains such as Staphylococcus aureus and Escherichia coli, showcasing varying degrees of effectiveness .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide?

  • Methodological Answer : A robust synthetic route requires selecting appropriate protecting groups for the amino and amide functionalities to avoid side reactions. For example, cyanoacetamide derivatives (e.g., 2-cyano-N-cyclohexyl-acetamide) are often synthesized via nucleophilic substitution in ethanol with piperidine as a catalyst at 0–5 °C for 2 hours . Multi-step synthesis (e.g., 11-step procedures for analogous compounds) may involve low yields (2–5%), necessitating optimization of reaction time, solvent polarity, and temperature .
Synthetic Step Key Parameters Yield Optimization
Amide bond formationEthanol, 0–5 °C, 2 hCatalyst concentration
CyclizationPiperidine, RTSolvent polarity adjustment

Q. Which analytical techniques are most reliable for characterizing the structural purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, especially for verifying stereochemistry and hydrogen bonding .
  • NMR spectroscopy : Employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions. For example, methoxyethyl groups in similar acetamides show distinct δ 3.3–3.5 ppm (1H^{1}\text{H}) and δ 55–60 ppm (13C^{13}\text{C}) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How do pH and solvent systems influence the stability of this acetamide derivative during storage?

  • Methodological Answer : Acidic or basic conditions hydrolyze acetamides into acetic acid and amines. For stability testing:

  • pH 2–6 : Use buffered solutions (e.g., acetate or phosphate) to assess degradation kinetics .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance stability compared to protic solvents like ethanol .
  • Storage : Lyophilization or inert atmosphere (N2_2) prevents oxidation of the pyrrolidine moiety .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Test interactions with acetylcholinesterase or proteases using fluorogenic substrates .
  • Cell viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data between crystallographic and spectroscopic structural analyses?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Strategies include:

  • Variable-temperature NMR : Detect conformational changes (e.g., pyrrolidine ring puckering) .
  • DFT calculations : Compare theoretical (e.g., Gaussian) and experimental IR/Raman spectra to validate hydrogen-bonding networks .
  • Twinned crystal refinement : Apply SHELXL’s TWIN/BASF commands to model diffraction data from non-merohedral twinning .

Q. What strategies improve synthetic yield in multi-step routes for analogous acetamides?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 30 min) and improves purity for intermediates .
  • Flow chemistry : Enhances reproducibility in halogenation or amidation steps via precise temperature/pressure control .
  • Catalyst screening : Transition metals (e.g., Pd/C for deprotection) or organocatalysts (e.g., DMAP for acylation) increase efficiency .

Q. How to design structure-activity relationship (SAR) studies for optimizing target binding affinity?

  • Methodological Answer :

  • Substituent variation : Modify the pyrrolidine’s methyl group to ethyl or cyclopropyl to assess steric effects on receptor docking .
  • Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical hydrogen-bond acceptors (e.g., acetamide carbonyl) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for binding using molecular dynamics simulations (e.g., Desmond) .

Q. What computational tools predict metabolic pathways and toxicity profiles for this compound?

  • Methodological Answer :

  • ADMET prediction : SwissADME or ProTox-II estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Docking studies : AutoDock Vina or Glide simulate binding to metabolic enzymes (e.g., CYP3A4) to identify potential reactive metabolites .
  • Machine learning : Train neural networks on PubChem datasets to predict oxidative degradation sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.